molecular formula C14H12Cl2N2O4 B2358658 3-[1-(3,4-dichlorobenzoyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione CAS No. 2034241-11-5

3-[1-(3,4-dichlorobenzoyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione

Cat. No.: B2358658
CAS No.: 2034241-11-5
M. Wt: 343.16
InChI Key: AMHQRLUPGNFRJQ-UHFFFAOYSA-N
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Description

3-[1-(3,4-dichlorobenzoyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione is a novel compound that has garnered significant research interest due to its numerous applications in scientific experiments. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and an oxazolidine-2,4-dione moiety, which is another five-membered ring containing both nitrogen and oxygen atoms. The presence of these heterocyclic structures contributes to the compound’s unique chemical and biological properties.

Preparation Methods

The synthesis of 3-[1-(3,4-dichlorobenzoyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the pyrrolidine ring followed by the introduction of the oxazolidine-2,4-dione moiety. One common synthetic route involves the reaction of 3,4-dichlorobenzoyl chloride with pyrrolidine to form the intermediate 1-(3,4-dichlorobenzoyl)pyrrolidine. This intermediate is then reacted with oxazolidine-2,4-dione under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

3-[1-(3,4-dichlorobenzoyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[1-(3,4-dichlorobenzoyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is used in the study of biological processes and as a tool for investigating the mechanisms of action of various biological pathways.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-(3,4-dichlorobenzoyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-[1-(3,4-dichlorobenzoyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar biological activities.

    Oxazolidine derivatives: These compounds contain the oxazolidine ring and may exhibit similar chemical reactivity.

    Imidazolidine derivatives: These compounds have a similar five-membered ring structure but with different substituents, leading to distinct properties.

The uniqueness of this compound lies in its specific combination of the pyrrolidine and oxazolidine-2,4-dione moieties, which confer unique chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

3-[1-(3,4-dichlorobenzoyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O4/c15-10-2-1-8(5-11(10)16)13(20)17-4-3-9(6-17)18-12(19)7-22-14(18)21/h1-2,5,9H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHQRLUPGNFRJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)COC2=O)C(=O)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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